Lithium acetylide, ethylenediamine complex (LiC≡CH•NH2CH2CH2NH2), also known as LDA (lithium diisopropylamide), is a white to light yellow crystalline powder []. It is a synthetic organometallic compound formed by the complexation of lithium acetylide (LiC≡CH) with ethylenediamine (H2NCH2CH2NH2) []. LDA plays a crucial role in organic synthesis as a strong, selective base and a versatile nucleophile [].
LDA possesses a linear structure with a central lithium cation (Li+) bound to a terminal acetylide anion (C≡CH⁻) through an ionic bond. The ethylenediamine molecule acts as a chelating ligand, donating two lone pairs from its nitrogen atoms to form coordinate covalent bonds with the lithium cation []. This chelation increases the Lewis acidity of the lithium ion, enhancing its ability to abstract protons and form new carbon-lithium bonds [].
There are several methods for synthesizing LDA, but the most common involves the reaction of n-butyllithium (BuLi) with ethylenediamine in an inert solvent like diethyl ether or THF (tetrahydrofuran) at low temperatures (-78 °C) [, ].
2 BuLi + NH2CH2CH2NH2 → LiC≡CH•NH2CH2CH2NH2 + n-Butane (g)
LDA is moisture and air-sensitive, readily decomposing upon exposure to water or oxygen to form lithium hydroxide (LiOH), ethane (CH3CH3), and other byproducts [].
LDA acts as a strong base, deprotonating a wide range of organic compounds containing acidic C-H bonds (e.g., ketones, esters, aldehydes). This deprotonation generates carbanion intermediates that can participate in various nucleophilic addition and substitution reactions for carbon-carbon bond formation []. Here's an example of deprotonation of a ketone by LDA:
LDA + CH3COCH3 → LiCH2COCH3 + NH2CH2CH2NH2
LDA can also function as a nucleophile, directly adding the acetylide group (C≡CH) to carbonyl compounds or alkyl halides for alkynylation reactions [].
The complex acts as a source of the acetylide anion (C₂H⁻) which readily reacts with carbonyl groups (C=O) present in ketones, forming a carbon-carbon bond and introducing an ethynyl group (C≡CH) onto the ketone molecule. This reaction scheme is known as the Corey-Fuchs reaction and is a versatile method for the selective introduction of the ethynyl functionality.
Beyond its role in organic synthesis, lithium acetylide, ethylenediamine complex also finds utility in coordination chemistry. The complex acts as a bidentate ligand, meaning it can bind to a central metal atom through two donor atoms. The nitrogen atoms of the ethylenediamine moiety act as the Lewis bases, forming coordinate covalent bonds with the metal center.
This complexation ability allows researchers to synthesize various transition metal complexes, including 1-alkynyl-dimethyl(triorganophosphine)gold(III) complexes. Studying these complexes can provide valuable insights into metal-ligand interactions and their potential applications in catalysis, materials science, and other research areas.
The complex also exhibits reactivity towards epoxides, which are cyclic ethers containing a three-membered ring with an oxygen atom. In the presence of lithium acetylide, ethylenediamine complex, epoxides undergo ring-opening reactions, leading to the formation of β-hydroxyalkynes. This reaction has been employed in the total synthesis of complex natural products such as (−)-goniotrionin and englerin A, highlighting its significance in organic synthesis.
Furthermore, lithium acetylide, ethylenediamine complex facilitates the ethynylation of alkyl halides (R-X), where R is an alkyl group and X is a halogen atom (Cl, Br, I). This reaction allows for the introduction of a terminal alkyne (RC≡CH) functionality onto the alkyl chain, providing access to diverse new organic molecules. This method proves valuable for the preparation of various functionalized alkynes used in various research endeavors.
Flammable;Corrosive;Irritant